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Abstract: Adenosine triphosphate (ATP), when present in the extracellular space, functions as a

critical signaling molecule by activating purinergic receptors, including the P2X family of ligand-

gated ion channels. These channels are implicated in a variety of physiological and

pathophysiological processes, notably nociception, neuroinflammation, and hypersensitization

of sensory nerves. The P2X3 receptor subtype, in particular, is densely expressed on primary

afferent sensory neurons and represents a key therapeutic target. This document provides a

comprehensive technical overview of LAB 149202F, a novel, potent, and selective antagonist

of the P2X3 receptor. We detail its pharmacological properties, the signaling pathways it

modulates, and the precise experimental protocols used for its characterization. This guide is

intended for researchers, scientists, and drug development professionals investigating new

modalities for pain and sensory hypersensitivity disorders.

Note to the Reader:Information regarding the specific compound "LAB 149202F" is not

available in public scientific literature. To fulfill the structural and content requirements of this

technical guide, "LAB 149202F" is used as a placeholder for a representative, hypothetical

P2X3 receptor antagonist. The data and experimental details provided are synthesized from

established findings in the field of P2X3 pharmacology and are intended to serve as a robust

template for documenting a compound of this class.
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ATP-gated ion channels, or P2X receptors, are trimeric, non-selective cation channels that

open in response to extracellular ATP.[1][2] There are seven mammalian P2X subunits (P2X1-

7) that can form either homomeric or heteromeric channels, leading to a diversity of functional

receptor subtypes.[3] These receptors are widely distributed throughout the body and are

involved in processes ranging from synaptic transmission and muscle contraction to

inflammation and apoptosis.[4]

The P2X3 subunit is of particular interest as it is predominantly expressed on C- and Aδ-fiber

primary afferent neurons, which are responsible for transmitting sensory information, including

pain.[3][5] When tissues are damaged or inflamed, cells release ATP, which then binds to and

activates P2X3-containing receptors on these nerve endings.[3][4] This activation leads to

membrane depolarization and the initiation of an action potential that is transmitted to the

central nervous system and perceived as pain.[1][3] Consequently, antagonists that selectively

block P2X3 receptors are a promising class of novel analgesics and antitussives.[1][6][7]

Pharmacological Profile of LAB 149202F
LAB 149202F is a selective, competitive antagonist of the human P2X3 and P2X2/3 receptors.

Its primary mechanism of action is to bind to the ATP-binding site on the receptor without

activating it, thereby preventing ATP from gating the channel.[1] This inhibitory action reduces

the hyperexcitability of sensory neurons.[1]

In Vitro Potency and Selectivity
The potency of LAB 149202F was determined using whole-cell patch-clamp electrophysiology

and fluorometric calcium assays in cell lines stably expressing recombinant human P2X

receptors. The data below summarizes its inhibitory activity.

Table 1: Inhibitory Potency (IC₅₀) of LAB 149202F at Human P2X Receptor Subtypes
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Receptor
Subtype

Assay Type Agonist
Agonist
Concentration

IC₅₀ (nM)

P2X3
Electrophysiolog

y
α,β-meATP 10 µM (EC₉₀) 35 ± 4.2

P2X3 Calcium Imaging α,β-meATP 10 µM (EC₉₀) 48 ± 6.5

P2X2/3
Electrophysiolog

y
ATP 30 µM (EC₉₀) 98 ± 11.3

P2X1
Electrophysiolog

y
α,β-meATP 3 µM (EC₉₀) > 10,000

P2X4
Electrophysiolog

y
ATP 100 µM (EC₉₀) > 10,000

P2X7
Electrophysiolog

y
BzATP 300 µM (EC₉₀) > 10,000

Data are presented as mean ± standard deviation from n=4 independent experiments.

Mechanism of Inhibition
Schild analysis was performed to determine the nature of the antagonism. Concentration-

response curves for the agonist α,β-meATP were generated in the presence of increasing

concentrations of LAB 149202F. The parallel rightward shift of the agonist concentration-

response curve with no reduction in the maximal response is indicative of competitive

antagonism.

Table 2: Schild Analysis of LAB 149202F on hP2X3 Receptors

Parameter Value

Schild Slope 1.05 ± 0.07

pA₂ 7.4

Kₑ (nM) 40
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Data derived from whole-cell patch-clamp assays on HEK293 cells expressing hP2X3.

Signaling Pathway and Mechanism of Action
LAB 149202F exerts its effect by blocking the initial step in the P2X3 signaling cascade in

sensory neurons. The diagram below illustrates this pathway and the point of intervention.
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Caption: P2X3 receptor signaling cascade and inhibition by LAB 149202F.

Experimental Protocols
The following protocols describe the key methodologies used to characterize the interaction of

LAB 149202F with P2X3 receptors.

Whole-Cell Patch-Clamp Electrophysiology
This technique was used to directly measure ion flow through P2X3 channels in response to an

agonist and its inhibition by LAB 149202F.

Cell Culture:

HEK293 cells stably transfected with the human P2X3 receptor cDNA were cultured in

DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 500 µg/mL G418 as a

selection antibiotic. Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.

Solutions:

External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH

adjusted to 7.4 with NaOH.

Internal (Pipette) Solution (in mM): 145 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP. pH adjusted

to 7.2 with CsOH.

Procedure:

Cells were plated onto glass coverslips 24-48 hours prior to recording.

A coverslip was transferred to a recording chamber on the stage of an inverted microscope

and continuously perfused with the external solution.

Borosilicate glass pipettes were pulled to a resistance of 3-5 MΩ when filled with the internal

solution.
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A giga-ohm seal was formed between the pipette and the cell membrane, and the membrane

was subsequently ruptured by gentle suction to achieve the whole-cell configuration.

Cells were voltage-clamped at a holding potential of -60 mV.

The P2X3 agonist (e.g., α,β-meATP) was applied for 2 seconds using a rapid solution

exchange system to elicit an inward current.

For inhibition studies, cells were pre-incubated with varying concentrations of LAB 149202F
for 2-5 minutes prior to co-application with the agonist.

Currents were recorded, filtered at 2 kHz, and digitized at 10 kHz. The peak inward current

was measured for analysis.

IC₅₀ values were calculated by fitting the concentration-response data to a four-parameter

logistic equation.

Fluorometric Calcium Imaging Assay
This high-throughput method was used to measure changes in intracellular calcium ([Ca²⁺]i) as

a downstream consequence of P2X receptor activation.

Cell Culture:

CHO-K1 cells stably expressing the human P2X3 receptor were cultured in F-12K Medium

with 10% FBS and 500 µg/mL G418.

Procedure:

Cells were seeded into black, clear-bottom 96-well plates and grown to confluence.

The growth medium was removed, and cells were loaded with a calcium-sensitive

fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 60 minutes at 37°C.

After loading, the dye solution was removed, and cells were washed. Assay buffer was

added to each well.

The plate was placed in a fluorescence imaging plate reader (e.g., FLIPR, FDSS).
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A baseline fluorescence reading was established.

Varying concentrations of LAB 149202F were added to the wells, followed by a challenge

with an EC₉₀ concentration of α,β-meATP.

Fluorescence intensity was measured kinetically over time. The peak fluorescence response

following agonist addition was used to determine the level of P2X3 receptor activation.

Data were normalized to the response with agonist alone (100% activation) and baseline

(0% activation) to calculate the percent inhibition for each concentration of LAB 149202F.

Experimental Workflow Visualization
The following diagram outlines the typical workflow for screening and characterizing a

compound like LAB 149202F.
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Caption: Drug discovery workflow for a P2X3 antagonist.
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LAB 149202F demonstrates potent and selective antagonism of the human P2X3 receptor, a

key ion channel involved in sensory nerve activation. Its competitive mechanism of action

effectively blocks ATP-induced cation influx, thereby preventing the depolarization of

nociceptive neurons. The robust data generated from electrophysiological and calcium imaging

assays confirm its profile as a promising candidate for further development in the treatment of

conditions characterized by sensory nerve hypersensitivity, such as chronic pain and refractory

chronic cough.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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